(17I(2))-Estra-1,3,5(10)-triene-17-d-3,17-diol
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Overview
Description
4-chlorophenyl phenylmethane, also known as 4-chlorodiphenylmethane, is an organic compound with the molecular formula C13H11Cl. It is a derivative of diphenylmethane where one of the phenyl groups is substituted with a chlorine atom at the para position. This compound is used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chlorophenyl phenylmethane can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (Friedel-Crafts alkylation). The reaction proceeds as follows:
C6H5CH2Cl+C6H6AlCl3C6H5CH2C6H4Cl
Industrial Production Methods
In industrial settings, the synthesis of 4-chlorophenyl phenylmethane typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl phenylmethane undergoes various chemical reactions including:
Oxidation: It can be oxidized to form 4-chlorobenzophenone.
Reduction: Reduction of the compound can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-chlorobenzophenone
Reduction: 4-chlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chlorophenyl phenylmethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly antihistamines.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-chlorophenyl phenylmethane depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs by participating in various chemical reactions. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzhydryl chloride: Similar in structure but with an additional chlorine atom.
4-chlorobenzophenone: An oxidized form of 4-chlorophenyl phenylmethane.
4-chlorobenzyl alcohol: A reduced form of 4-chlorophenyl phenylmethane.
Uniqueness
4-chlorophenyl phenylmethane is unique due to its specific substitution pattern and its versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
631-81-2 |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i17D |
InChI Key |
VOXZDWNPVJITMN-CICDXGRQSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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